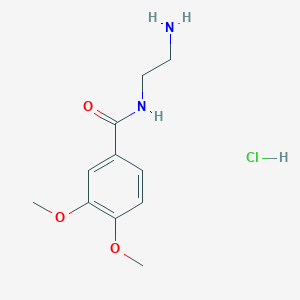

N-(2-Aminoethyl)-3,4-dimethoxybenzamide hydrochloride

Description

N-(2-Aminoethyl)-3,4-dimethoxybenzamide hydrochloride is a benzamide derivative characterized by a 3,4-dimethoxy-substituted aromatic ring linked to an ethylamine moiety via an amide bond. This compound shares structural features with several pharmacologically active benzamides, such as itopride hydrochloride and antiparasitic/antiviral agents.

Properties

IUPAC Name |

N-(2-aminoethyl)-3,4-dimethoxybenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3.ClH/c1-15-9-4-3-8(7-10(9)16-2)11(14)13-6-5-12;/h3-4,7H,5-6,12H2,1-2H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHXBGRANGETSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCCN)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-Aminoethyl)-3,4-dimethoxybenzamide hydrochloride, commonly known as Itopride hydrochloride, is a synthetic compound with notable biological activities primarily linked to its role as a gastroprokinetic agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a unique chemical structure that includes a 3,4-dimethoxybenzamide core and an aminoethyl group. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for various biological applications. The compound has the CAS number 122892-31-3 and is structurally related to dopamine antagonists, which influences its pharmacological effects.

The primary mechanism through which Itopride exerts its biological effects involves the modulation of gastrointestinal motility. It acts as a dopamine D2 receptor antagonist, which leads to increased gastric emptying and enhanced propulsive contractions in the intestines. This property makes it beneficial for treating conditions like functional dyspepsia and gastroparesis.

Gastroprokinetic Effects

Research has demonstrated that Itopride significantly enhances gastrointestinal motility by antagonizing D2 receptors in the gastrointestinal tract. This action helps in:

- Increasing gastric emptying : Studies indicate that Itopride effectively accelerates gastric emptying rates in both animal models and human subjects.

- Promoting intestinal contractions : The compound enhances propulsive contractions of the intestines, facilitating better digestion and absorption of nutrients .

Antiparasitic Activity

Recent studies have highlighted the potential antiparasitic properties of structurally similar compounds derived from N-(2-aminoethyl)-N-phenyl benzamides. For instance, a phenotypic screening identified analogues with potent activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). One such compound exhibited an in vitro EC50 of 0.001 μM and demonstrated curative effects in infected mice when administered orally .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Gastroprokinetic Activity : A study evaluated the effects of Itopride on gastric motility in patients with functional dyspepsia. Results showed significant improvement in symptoms and gastric emptying times compared to placebo.

- Antiparasitic Screening : A library of N-(2-aminoethyl)-N-phenyl benzamides was screened for antiparasitic activity against Trypanosoma brucei. The most potent compound demonstrated high selectivity over mammalian cells and favorable pharmacokinetic properties .

- Structure-Activity Relationship (SAR) : Investigations into various substitutions on the benzamide core revealed that specific modifications could enhance binding affinity to biological targets, including dopamine receptors. For example, substitutions at the para position significantly influenced potency against T. brucei cells .

Comparative Analysis of Related Compounds

The following table summarizes key structural features and biological activities of related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Itopride | Dimethoxybenzamide; aminoethyl group | Established prokinetic agent for GI disorders |

| N-(2-aminoethyl)-4-fluorobenzamide hydrochloride | Fluorobenzamide core; aminoethyl group | Potentially different biological activity profile |

| N-[4-[2-(dimethylamino)ethoxy]benzyl]-3,4-dimethoxybenzamide | Dimethoxybenzamide; ethylamino substituent | Investigated for cholinesterase inhibition |

This table illustrates how modifications to the benzamide core can lead to diverse biological activities and therapeutic potentials.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons

*Inferred from structural similarity to itopride, which inhibits acetylcholinesterase .

Physicochemical and Analytical Comparisons

- No direct analytical data exist for N-(2-Aminoethyl)-3,4-dimethoxybenzamide HCl, but its synthesis likely follows Boc-protection/deprotection routes similar to Compound 13 .

Preparation Methods

Amidation of 3,4-Dimethoxybenzoyl Chloride with 2-Aminoethyl Compounds

- Starting Materials: 3,4-dimethoxybenzoic acid is first converted to the corresponding acid chloride using reagents such as thionyl chloride (SOCl₂).

- Amidation: The acid chloride is reacted with 2-aminoethylamine or its derivatives in an organic solvent, often dichloromethane or diisopropyl ether, under controlled temperature (typically 15–25°C).

- Catalysts and Additives: Coupling agents such as hydroxybenzotriazole (HOBT) and dicyclohexylcarbodiimide (DCC) are used to improve yield and selectivity.

- Work-up: After reaction completion, the mixture is cooled, filtered to remove urea byproducts, and the solvent is evaporated under vacuum.

Etherification and Reduction Steps (Alternative Route)

- Etherification: 4-hydroxybenzaldehyde is reacted with 2-dimethylaminoethyl chloride in the presence of a base (e.g., potassium carbonate or triethylamine) and phase transfer catalysts such as tetrabutylammonium bromide (TBAB). This reaction is typically performed in a biphasic system with water and an organic solvent like toluene at elevated temperatures (95–100°C) for 3 hours.

- Oxime Formation and Reduction: The resulting aldehyde intermediate is converted to an oxime by reaction with hydroxylamine hydrochloride, followed by catalytic hydrogenation (e.g., Raney nickel catalyst under hydrogen pressure at 25–50°C) to yield the corresponding benzyl amine.

- Amidation: The benzyl amine is then reacted with 3,4-dimethoxybenzoyl chloride to form the benzamide.

- Salt Formation: The free base is converted to its hydrochloride salt using ethanolic hydrogen chloride.

Phase Transfer Catalysis in Etherification

- Use of phase transfer catalysts (PTC) such as TBAB facilitates the O-alkylation step by enabling the reaction between aqueous base and organic substrates in a biphasic system.

- The base is often an alkali metal carbonate or tertiary amine, insoluble in the organic phase, enhancing reaction efficiency and selectivity.

Detailed Reaction Parameters and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Purity (HPLC) | Notes |

|---|---|---|---|---|---|---|

| Acid chloride formation | 3,4-dimethoxybenzoic acid + SOCl₂ | Ambient | 30–60 min | — | — | Conversion to acid chloride |

| Amidation | Acid chloride + 2-aminoethylamine + HOBT + DCC + K₂CO₃ | 15–25 | 45–60 min | 77–79 | 98–99% | Stirring, filtration of dicyclohexylurea |

| Etherification | 4-hydroxybenzaldehyde + 2-dimethylaminoethyl chloride + KOH + TBAB | 95–100 | 3 hours | — | — | Biphasic system (water + toluene) |

| Oxime formation | Aldehyde + hydroxylamine hydrochloride | Reflux (EtOH) | 1 hour | — | — | Formation of benzaldoxime |

| Reduction | Oxime + H₂, Raney Ni catalyst | 25–50 | 5–6 hours | — | — | Hydrogenation under pressure |

| Salt formation | Free base + ethanolic HCl | Ambient | 2 hours | — | — | Conversion to hydrochloride salt |

Research Findings and Optimization Notes

- Base Selection: Triethylamine is preferred for amidation due to its solubility and basicity, while inorganic bases like potassium hydroxide or carbonate are used in etherification.

- Solvent Choice: Dichloromethane is favored for amidation due to its ability to dissolve reactants and ease of removal; toluene is commonly used in etherification for its immiscibility with water and high boiling point.

- Phase Transfer Catalysts: TBAB enhances reaction rates and yields in biphasic systems by facilitating ion transfer across phases.

- Temperature Control: Maintaining 95–100°C during etherification ensures complete conversion, while amidation is best performed at mild temperatures to avoid side reactions.

- Reaction Monitoring: High-performance liquid chromatography (HPLC) is used to monitor reaction progress and purity, aiming for less than 2% starting material remaining before work-up.

- Purification: Washing organic layers with water and drying under vacuum ensures removal of impurities and moisture, achieving moisture content below 1%.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Key Reactants | Catalyst/Base | Solvent(s) | Temp (°C) | Time | Yield (%) | Purity (HPLC) | Reference Notes |

|---|---|---|---|---|---|---|---|---|---|

| 1 | Acid chloride synthesis | 3,4-dimethoxybenzoic acid + SOCl₂ | — | Dichloromethane | Ambient | 30–60 min | — | — | Formation of acid chloride |

| 2 | Amidation | Acid chloride + 2-aminoethylamine + HOBT + DCC | Triethylamine | Dichloromethane | 15–25 | 45–60 min | 77–79 | 98–99% | Carbodiimide coupling |

| 3 | Etherification | 4-hydroxybenzaldehyde + 2-dimethylaminoethyl chloride | KOH + TBAB | Toluene + water | 95–100 | 3 hours | — | — | Phase transfer catalysis |

| 4 | Oxime formation | Aldehyde + hydroxylamine hydrochloride | — | Ethanol | Reflux | 1 hour | — | — | Intermediate oxime synthesis |

| 5 | Reduction | Oxime + H₂ + Raney Ni catalyst | Raney Ni | Ethanol or suitable | 25–50 | 5–6 hours | — | — | Catalytic hydrogenation |

| 6 | Salt formation | Free base + ethanolic HCl | — | Ethanol | Ambient | 2 hours | — | — | Conversion to hydrochloride salt |

Q & A

Q. What are the standard synthetic routes for N-(2-aminoethyl)-3,4-dimethoxybenzamide hydrochloride, and how is purity validated?

The compound is typically synthesized via a multi-step approach involving condensation of 3,4-dimethoxybenzoyl chloride with N-Boc-protected ethylenediamine, followed by Boc deprotection using HCl to yield the hydrochloride salt. Reaction optimization (e.g., stoichiometry, temperature) is critical to avoid side products. Purity is validated using ¹H NMR (e.g., δ 8.15 ppm for amine protons in DMSO-d₆) and ESI-MS (e.g., m/z 343.6 [M+H]⁺). Yield improvements (e.g., 57–98% in similar derivatives) depend on reaction conditions like solvent choice and catalyst use .

Q. Which spectroscopic techniques are essential for characterizing this compound and its intermediates?

¹H NMR spectroscopy identifies functional groups (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.7–7.5 ppm) and confirms deprotection of the Boc group. ESI-MS provides molecular weight confirmation, while IR spectroscopy verifies amide bond formation (C=O stretch ~1650 cm⁻¹). HPLC (e.g., ≥98% purity) ensures final product homogeneity .

Q. What in vitro assays are used to screen its biological activity?

Common assays include kinase inhibition (e.g., IC₅₀ determination via fluorescence polarization), antimicrobial susceptibility (MIC testing), and receptor-binding studies (e.g., radioligand displacement). For anti-inflammatory activity, COX-2 inhibition assays or TNF-α suppression in macrophage models are employed, referencing structural analogs in .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of N-(2-aminoethyl)benzamide derivatives?

Yields vary significantly (54–98% in ) due to factors like substituent electronic effects and steric hindrance. Strategies include:

- Using polar aprotic solvents (e.g., DMF) to enhance reactivity.

- Employing coupling agents (e.g., HATU) for efficient amide bond formation.

- Adjusting HCl concentration during deprotection to minimize degradation. Kinetic monitoring via TLC or in situ NMR guides endpoint determination .

Q. How do structural modifications (e.g., substituents on the benzamide ring) influence biological activity?

Methoxy groups at 3,4-positions enhance lipophilicity and receptor binding, as seen in anti-inflammatory analogs (). Chlorine substituents (e.g., 2,4-dichloro derivatives in ) improve antimicrobial potency by increasing electrophilicity. Computational docking (e.g., molecular dynamics simulations) predicts interactions with targets like Trypanosoma brucei cysteine proteases .

Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or compound stability. Mitigation steps:

Q. What strategies improve solubility and stability for in vivo studies?

The hydrochloride salt form enhances aqueous solubility. Co-solvents (e.g., PEG-400) or cyclodextrin encapsulation mitigate precipitation. Stability studies (e.g., accelerated degradation at 40°C/75% RH) identify degradation pathways (e.g., hydrolysis of methoxy groups) .

Methodological Guidance

Designing a structure-activity relationship (SAR) study for this compound:

- Core steps : Synthesize analogs with varied substituents (e.g., halogens, alkyl chains).

- Assay selection : Prioritize high-throughput screening (HTS) for primary activity, followed by dose-response curves.

- Data analysis : Use multivariate regression to correlate electronic (Hammett σ) and steric (Taft Eₛ) parameters with bioactivity .

Troubleshooting low reproducibility in biological assays:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.